Azane;hydrate

Analytical Chemistry Chromatography Peptide Science

Ammonium hydroxide (28-30% NH₃) delivers residue-free alkalinity via complete evaporation—unlike NaOH or KOH, it leaves no metal cation contamination. Essential for semiconductor SC-1 cleaning (removes sub-100 nm particles via dual etch/zeta potential mechanism), LC-MS peptide analysis (up to 6.56× MS1 intensity enhancement over acidic additives), ZnO nanowire hydrothermal synthesis (>100× surface coverage tuning), and amyloid-beta monomer preparation. Available in ACS reagent, VLSI/electronic (<1 ppb metals), and LC-MS grades. Volatile, complexing, and clean.

Molecular Formula NH4OH
H5NO
Molecular Weight 35.046 g/mol
CAS No. 16393-49-0
Cat. No. B091062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzane;hydrate
CAS16393-49-0
Synonymsammonium hydroxide
Hydroxide, Ammonium
Molecular FormulaNH4OH
H5NO
Molecular Weight35.046 g/mol
Structural Identifiers
SMILES[NH4+].[OH-]
InChIInChI=1S/H3N.H2O/h1H3;1H2
InChIKeyVHUUQVKOLVNVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityExists only in solution
Solubility in water: miscible

Azane Hydrate (CAS 16393-49-0) Ammonium Hydroxide Solution Technical Baseline and Procurement Relevance


Azane;hydrate, commonly known as ammonium hydroxide (NH₄OH) or aqueous ammonia, is a weak base solution with a molecular weight of 35.046 g/mol, appearing as a colorless liquid with a pungent ammonia odor [1]. As a solution of ammonia gas dissolved in water, it is commercially available in various concentrations (typically 28-30% NH₃ for reagent grade), with a pH of approximately 11.6 in a 1M solution and a density of about 0.90 g/mL for concentrated solutions [2]. Its unique combination of alkalinity, volatility, and lack of residual metal cations distinguishes it from stronger fixed bases like sodium hydroxide in applications where contamination must be avoided.

Ammonium Hydroxide (Azane Hydrate) Selection Risks: Why Base Substitution Compromises Application Performance


Substituting ammonium hydroxide with other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to significant performance failures across multiple applications. Unlike fixed alkali metal hydroxides, ammonium hydroxide is a weak base (Kb = 1.8 × 10⁻⁵ at 25°C) that provides controlled alkalinity without introducing non-volatile metal cations that can act as persistent contaminants or alter material properties [1]. Its volatility allows for complete removal by evaporation, leaving no residue—a critical property for semiconductor, analytical, and biomedical applications where ionic contamination is unacceptable [2]. Additionally, its unique ability to form soluble amine complexes with transition metals (e.g., Cu²⁺, Ni²⁺, Ag⁺) enables selective metal dissolution and complexation that is fundamentally distinct from the precipitation reactions observed with NaOH or KOH [3].

Quantitative Differentiation Evidence for Ammonium Hydroxide (Azane Hydrate) Procurement Decisions


Chromatographic Resolution: Ammonium Hydroxide vs. Formic Acid in Peptide Epimer/Isomer Separation

In liquid chromatography-mass spectrometry (LC-MS) analysis of peptide epimers and isomers, 0.1% ammonium hydroxide (AH) as a mobile phase additive significantly outperforms 0.1% formic acid (FA) and 0.1% FA + 0.05% TFA in terms of both resolution and ionization efficiency [1]. More peptide epimers/isomers were resolved with AH as the additive compared to acidic conditions [1]. Furthermore, in MS1 detection, the base peak intensities were increased by 1.06-fold to 6.56-fold when using AH instead of acidic additives [1].

Analytical Chemistry Chromatography Peptide Science

Nanomaterial Density Control: Ammonium Hydroxide Modulation of ZnO Nanowire Growth

In the hydrothermal growth of zinc oxide (ZnO) nanowires (NWs), the addition of ammonium hydroxide (NH₄OH) as a growth additive enables precise density control over more than two orders of magnitude [1]. Systematic photoluminescence (PL) characterization revealed that the addition of NH₄OH can degrade the optical response of ZnO NWs, attributed to increased surface etching and point defect formation as solution basicity rises [1].

Nanomaterials Materials Synthesis Hydrothermal Growth

Semiconductor Wafer Cleaning: Ammonium Hydroxide (SC-1) vs. Deionized Water in Particle Removal

In semiconductor manufacturing, deionized (DI) water cannot substitute for ammonium hydroxide in Standard Clean-1 (SC-1) solutions [1]. While DI water relies solely on physical rinsing, the SC-1 formulation (NH₄OH:H₂O₂:H₂O at 1:1:5 to 1:2:7 ratio) actively removes particles through a dual mechanism: mild, isotropic silicon etching coupled with immediate re-oxidation by H₂O₂, and electrostatic repulsion due to the high pH environment (~11) that imparts negative zeta potential to both the wafer surface and contaminant particles [1][2].

Semiconductor Manufacturing Wafer Cleaning RCA Process

Catalyst Coprecipitation Efficiency: Ammonium Hydroxide vs. Sodium Hydroxide for Iron-Based Catalysts

In the preparation of non-chromium iron-based catalysts for oxidative dehydrogenation of n-butene to butadiene, the choice of precipitant critically impacts catalyst performance [1]. When ammonium hydroxide was used as the precipitant, Fe³⁺, Mg²⁺, and Zn²⁺ could not be coprecipitated completely under the same conditions, leading to poor reproducibility in catalyst preparation [1]. Catalysts prepared using sodium hydroxide as an alternative precipitant demonstrated higher conversion and higher selectivity than those prepared with ammonium hydroxide, provided the precipitate was properly washed [1].

Catalysis Materials Chemistry Coprecipitation Synthesis

Amyloid-Beta Monomerization: Ammonium Hydroxide vs. HFIP Pretreatment for Aggregate-Free Aβ Solutions

In preparing amyloid-beta (Aβ) peptide solutions for biophysical and toxicity assays, the conventional method using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) pretreatment is not 100% effective in producing an aggregate-free solution [1]. Dynamic light scattering, size exclusion chromatography, and small angle X-ray scattering confirmed that HFIP-pretreated Aβ peptide solutions display an increased proportion of oligomeric and aggregated material [1]. In contrast, an alternative technique involving treatment with strong alkali (ammonium hydroxide) resulted in a much more homogeneous solution that is largely monomeric [1].

Biophysics Alzheimer's Disease Research Protein Aggregation

Lipid A Fatty Acid Analysis: Selective Hydrolysis with Ammonium Hydroxide

For determining secondary fatty acid distribution in Lipid A—a critical structural and endotoxicity determinant of Gram-negative bacterial lipopolysaccharides—ammonium hydroxide hydrolysis provides a selective and gentle alternative to more aggressive chemical methods [1]. The method exploits the lower stability of acyl and acyloxyacyl esters under mild alkaline conditions compared to acyl and acyloxyacyl amides, enabling controlled partial degradation that preserves structural information [1]. This combined ammonium hydroxide hydrolysis and MALDI-MS approach was successfully validated on five different Lipid A species from Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, Pseudomonas reactans, and Burkholderia caryophylli [1].

Mass Spectrometry Lipidomics Structural Biology

Optimized Ammonium Hydroxide (Azane Hydrate) Procurement Use Cases


Semiconductor Wafer Cleaning (RCA SC-1 Process)

Ammonium hydroxide (28-30% NH₃, electronic grade) is a critical component of Standard Clean-1 (SC-1) solutions, typically formulated as 1:1:5 to 1:2:7 (NH₄OH:H₂O₂:H₂O) and heated to ~85°C [1]. In this application, it is irreplaceable due to its dual mechanism of particle removal via mild silicon etching and electrostatic repulsion. Substitution with NaOH is not viable due to sodium ion contamination risk; substitution with DI water alone fails to meet cleanliness specifications for sub-100 nm particles [1][2]. Procurement should specify electronic or VLSI grade with low metal impurity profiles, typically <1 ppb for critical metals like Na, K, Fe, and Cu.

High-Sensitivity LC-MS Analysis of Peptide Epimers and Isomers

For analytical laboratories performing peptide characterization, impurity profiling, or quality control of therapeutic peptides, ammonium hydroxide (0.1% v/v as mobile phase additive) provides up to 6.56-fold enhancement in MS1 base peak intensity compared to conventional acidic additives like formic acid or TFA [1]. This improvement in ionization efficiency and resolution makes it the preferred choice for detecting low-abundance peptide epimers/isomers. Procurement should specify LC-MS grade ammonium hydroxide solution (typically ~28% NH₃) to minimize background contamination and ensure reproducible chromatographic performance [1].

Controlled Synthesis of ZnO Nanowire Arrays for Optoelectronic Devices

In hydrothermal synthesis of zinc oxide nanowires, ammonium hydroxide functions as a density-tuning additive enabling >100-fold variation in nanowire surface coverage [1]. This precise control is essential for optimizing device performance in UV photodetectors, piezoelectric nanogenerators, and gas sensors where nanowire density directly influences sensitivity and response time. Procurement for this application requires reagent-grade ammonium hydroxide with consistent concentration (typically 28-30% NH₃) to ensure batch-to-batch reproducibility in nanostructure morphology [1].

Preparation of Monomeric Amyloid-Beta Peptide Solutions for Neurodegeneration Research

For biophysical characterization and cell-based toxicity studies of Alzheimer's disease-related amyloid-beta (Aβ) peptides, ammonium hydroxide treatment produces largely monomeric, aggregate-free solutions superior to conventional HFIP pretreatment [1]. This application requires ammonium hydroxide of sufficient purity to avoid introducing confounding variables into sensitive aggregation assays. Procurement should prioritize ACS reagent grade with documented low heavy metal content, as trace metal ions can catalyze unwanted oxidation or aggregation of Aβ peptides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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